Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-4-18-14(17)9-19-8-13(16)15-12-7-5-6-10(2)11(12)3/h5-7H,4,8-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCBLMRNODWYBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(=O)NC1=CC=CC(=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate typically involves the reaction of 2,3-dimethylaniline with ethyl 2-bromo-2-oxoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the aniline derivative attacks the carbonyl carbon of the ethyl 2-bromo-2-oxoacetate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Carboxylic acid.
Scientific Research Applications
Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings :
- Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate exhibits superior inhibitory potency compared to curcumin and butyl derivatives, likely due to its sulfur-containing side chain enhancing enzyme binding .
- The trifluoromethyl group in compound 3 improves activity, but the 2,3-dimethylaniline group in the target compound provides better selectivity for HpSDH .
Structural Analogues in Pharmaceutical and Agrochemical Contexts
Ethyl Sulfanylacetate Derivatives
Structural Insights :
- The 2,3-dimethylaniline group in the target compound distinguishes it from analogs like ethyl 2-(4-chloro-2-sulfamoylanilino)-2-oxoacetate, which has a sulfamoyl group enhancing solubility but reducing membrane permeability .
- The thioether linkage in the target compound is shared with agrochemicals like anilofos (S-(2-((4-chlorophenyl)(1-methylethyl)amino)-2-oxoethyl) O,O-dimethyl phosphorodithioate), though the latter includes a phosphorodithioate group for pesticidal activity .
Pharmacologically Relevant Sulfanyl-Containing Compounds
- AZD1152 : A quinazoline derivative with a sulfanylacetate side chain, used as an intermediate in kinase inhibitor synthesis. Its structure emphasizes the role of sulfur in enhancing metabolic stability .
- Oxydemeton-methyl : A phosphorothioate insecticide with a sulfanyl group, highlighting the versatility of sulfur in agrochemical design .
Biological Activity
Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, mechanisms of action, and biological effects based on diverse scientific literature.
The synthesis of this compound typically involves a nucleophilic substitution reaction between 2,3-dimethylaniline and ethyl 2-bromo-2-oxoacetate in the presence of a base like sodium hydride. This reaction yields the desired compound while maintaining functional group integrity, which is crucial for its biological activity .
Chemical Structure
- Molecular Formula : C13H17N1O3S1
- Molecular Weight : 273.35 g/mol
- Functional Groups : Ethyl ester, sulfanyl group, and dimethylanilino moiety.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit key metabolic enzymes, leading to bacterial cell death.
- Anticancer Properties : It has been suggested that this compound could induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation .
Biological Activity Studies
Various studies have investigated the biological activities of this compound:
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound has potent activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research has also focused on the anticancer potential of this compound. In cell line studies using human cancer cells (e.g., HeLa and MCF-7), the compound showed promising results:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The mechanism appears to involve apoptosis induction and inhibition of cell cycle progression .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound was found to restore sensitivity to conventional antibiotics when used in combination therapy. -
Case Study on Cancer Cell Lines :
In a comparative study with established chemotherapeutics, this compound demonstrated lower toxicity towards normal cells while effectively reducing tumor cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
